N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide
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Overview
Description
. This compound is known for its structural complexity and versatility, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Mechanism of Action
Target of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways due to their wide range of biological and pharmaceutical activities .
Preparation Methods
The synthesis of N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide typically involves several steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 4-fluoro-2-methoxy-1-nitrobenzene with 4-piperidone, followed by reductive amination using N-Boc-piperazine and sodium cyanoborohydride in the presence of acetic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include acetic acid, sodium cyanoborohydride, and various alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Comparison with Similar Compounds
N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide can be compared with other piperazine derivatives, such as:
N-benzylpiperazine: Known for its stimulant properties.
N-ethylpiperazine: Used in various chemical syntheses.
4-fluoropiperazine: Studied for its potential biological activities.
The uniqueness of this compound lies in its specific structural features, such as the presence of the fluoroethyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-benzyl-4-(2-fluoroethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O/c15-6-7-17-8-10-18(11-9-17)14(19)16-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIQGDKZRYJYLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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